molecular formula C10H22OSi B15171841 Dimethyl(2-methylhept-1-EN-1-YL)silanol CAS No. 921224-24-0

Dimethyl(2-methylhept-1-EN-1-YL)silanol

Cat. No.: B15171841
CAS No.: 921224-24-0
M. Wt: 186.37 g/mol
InChI Key: WDBSHQPRRSCBPL-UHFFFAOYSA-N
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Description

Dimethyl(2-methylhept-1-en-1-yl)silanol is an organosilicon compound characterized by a silanol group (-SiOH) substituted with two methyl groups and a branched alkenyl chain (2-methylhept-1-enyl). This structure combines hydrophobic alkyl/alkenyl moieties with a polar silanol functionality, making it relevant in applications such as surface modification, chromatography, or polymer stabilization. The compound’s reactivity and physicochemical properties are influenced by steric hindrance from the bulky alkenyl substituent and the electron-donating methyl groups, which modulate silanol acidity and hydrogen-bonding capacity.

Properties

CAS No.

921224-24-0

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

hydroxy-dimethyl-(2-methylhept-1-enyl)silane

InChI

InChI=1S/C10H22OSi/c1-5-6-7-8-10(2)9-12(3,4)11/h9,11H,5-8H2,1-4H3

InChI Key

WDBSHQPRRSCBPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C[Si](C)(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-methylhept-1-EN-1-YL)silanol typically involves the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and product quality. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-methylhept-1-EN-1-YL)silanol undergoes various chemical reactions, including:

    Oxidation: The silanol group can be oxidized to form silanones.

    Reduction: Reduction reactions can convert the silanol group to silanes.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methyl or 2-methylhept-1-en-1-yl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Silanones and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanols and silanes, depending on the nucleophile used.

Scientific Research Applications

Dimethyl(2-methylhept-1-EN-1-YL)silanol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents and as a component in medical devices.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl(2-methylhept-1-EN-1-YL)silanol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to interact with a wide range of biomolecules and materials.

    Pathways Involved: The compound can participate in hydrosilylation, oxidation, and substitution reactions, which are crucial for its applications in synthesis and material science.

Comparison with Similar Compounds

Comparison with Similar Silanol-Containing Compounds

Structural and Functional Analogues

Key structural analogs include:

  • Trimethylsilanol (TMS-OH): Lacks the alkenyl chain, resulting in higher silanol activity and stronger hydrogen-bonding capacity.
  • Phenyldimethylsilanol: Substitutes the alkenyl group with an aromatic ring, enhancing π-π interactions but reducing hydrophobicity.
  • Alkyl-substituted silanols (e.g., octyldimethylsilanol): Feature saturated alkyl chains, offering higher thermal stability but lower steric selectivity compared to the unsaturated alkenyl group in the target compound.

Chromatographic Behavior

Silanol activity in chromatography columns is critical for separating polar compounds. Dimethyl(2-methylhept-1-en-1-yl)silanol’s branched alkenyl group likely reduces silanol interactions compared to simpler silanols like TMS-OH, analogous to the "shield" effect observed in polar-endcapped columns (e.g., Ultisil® Polar-RP). Such shielding minimizes peak tailing for basic compounds (e.g., caffeine) by limiting hydrogen bonding with residual silanols .

Table 1: Retention Behavior of Silanol Derivatives in Reversed-Phase HPLC

Compound Substituent Elution Time (Relative to Phenol) Peak Shape (Acidic/Base Compounds)
This compound Branched alkenyl Moderate Improved (due to steric shielding)
Trimethylsilanol Methyl Early Poor (strong silanol interaction)
Phenyldimethylsilanol Aromatic Late (π-π interactions) Moderate

Hydrophobicity and Steric Effects

The 2-methylhept-1-enyl chain increases hydrophobicity compared to shorter alkyl chains (e.g., butyl or propyl), enhancing retention of nonpolar analytes. However, steric hindrance from the branched alkenyl group may reduce phase density on chromatographic supports, similar to observations for triphenylene vs. o-terphenyl separations in high-steric-selectivity columns .

Reactivity and Stability

This reactivity may limit its utility in high-temperature applications compared to octyldimethylsilanol derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of dimethyl(2-methylhept-1-en-1-yl)silanol to improve yield and purity?

  • Methodological Answer : Utilize factorial design (e.g., 2^k designs) to systematically vary parameters such as reaction temperature, catalyst concentration, and solvent polarity. Analyze interactions between variables using ANOVA to identify optimal conditions. Pre-experimental screening (e.g., Plackett-Burman design) can prioritize influential factors before full optimization .
  • Theoretical Link : Align with reaction kinetics and thermodynamics frameworks to justify parameter selection, ensuring reproducibility .

Q. What characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic methods (e.g., 1^1H/13^13C NMR for functional group analysis, FT-IR for Si-O bond verification) with chromatographic techniques (GC-MS for purity assessment). Cross-validate results using computational tools (e.g., DFT calculations for NMR chemical shift predictions) .
  • Data Validation : Triangulate data from multiple techniques to resolve ambiguities in spectral interpretations .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via HPLC-UV and track silanol condensation byproducts using mass spectrometry. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .
  • Experimental Design : Use a pre-test/post-test design with control groups to isolate environmental effects .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in the compound’s reactivity across heterogeneous vs. homogeneous catalytic systems?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies and in-situ spectroscopic monitoring (e.g., operando IR) to differentiate between surface-mediated and solution-phase pathways. Compare activation energies via Eyring plots and correlate with DFT-derived transition states .
  • Contradiction Resolution : Reconcile discrepancies by contextualizing solvent polarity and catalyst support interactions within a Brønsted-Evans-Polanyi framework .

Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?

  • Methodological Answer : Employ QSAR (Quantitative Structure-Activity Relationship) models to predict physicochemical properties (e.g., logP, solubility). Validate predictions with synthetic analogs and bioassays. Use molecular docking to explore interactions with biological targets (e.g., enzymes in antimicrobial studies) .
  • Framework Integration : Align simulations with experimental data to iteratively refine force fields and improve predictive accuracy .

Q. What strategies resolve inconsistencies in reported spectral data for this compound across literature sources?

  • Methodological Answer : Conduct a systematic literature review using bibliometric tools (e.g., VOSviewer) to map methodological trends. Replicate key studies under standardized conditions (e.g., identical NMR solvents, calibration protocols) and publish a meta-analysis to harmonize interpretations .
  • Critical Analysis : Classify discrepancies as arising from instrumental variability, sample purity, or interpretive bias .

Q. How does the compound’s behavior in membrane separation systems compare to analogous siloxanes?

  • Methodological Answer : Evaluate permeability and selectivity in polymer membranes using gas/liquid separation rigs. Compare with siloxane analogs via Hansen solubility parameter analysis. Correlate molecular dynamics (MD) simulations with experimental flux data to elucidate structure-performance relationships .
  • Theoretical Basis : Frame results within free-volume theory for polymer membranes .

Methodological Considerations

  • Experimental Replication : When repeating prior studies, use advanced analytical tools (e.g., high-resolution mass spectrometry) to detect low-abundance intermediates or impurities overlooked in earlier work .
  • Data Triangulation : Address contradictions by integrating orthogonal techniques (e.g., XPS for surface analysis, TEM for morphology) to validate hypotheses .
  • Ethical Reporting : Disclose all raw data and processing algorithms in supplementary materials to enable reproducibility audits .

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